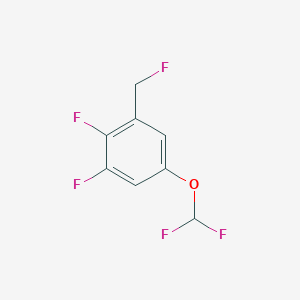
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the difluoromethylation of aromatic compounds, which can be achieved using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be carried out using difluorocarbene precursors under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, metal-based catalysts, and various oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological research due to their enhanced stability and bioactivity.
Medicine: Fluorinated aromatic compounds are of interest in medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors in biological systems, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene: This compound has a similar structure but with different positions of the fluorine atoms.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with different substitution patterns.
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(14-8(12)13)2-6(10)7(4)11/h1-2,8H,3H2 |
Clé InChI |
DJMQTZXUJZXKIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CF)F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
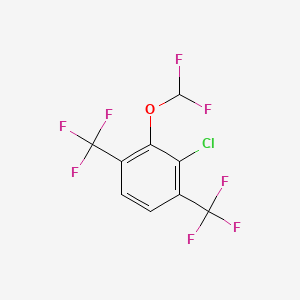
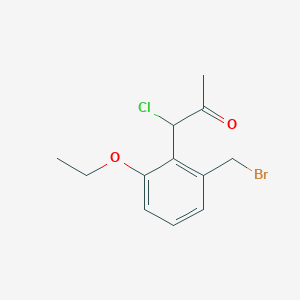
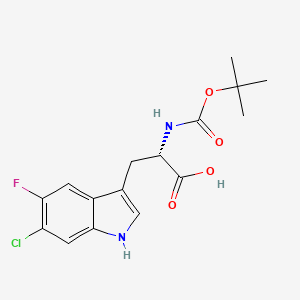
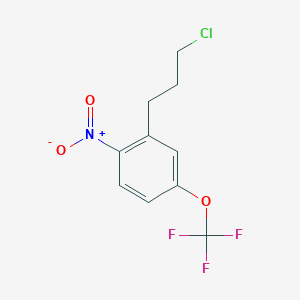
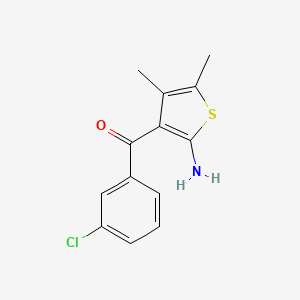
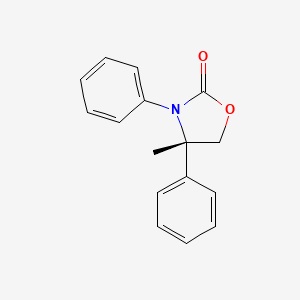
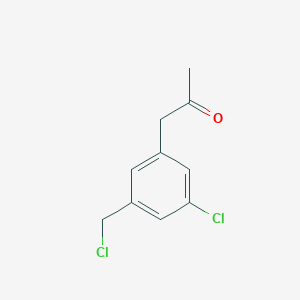
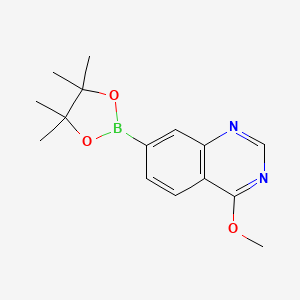
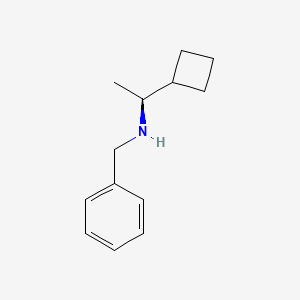
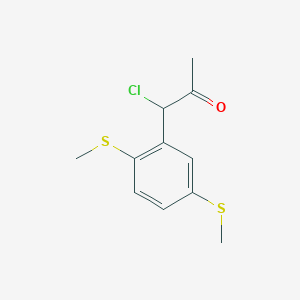
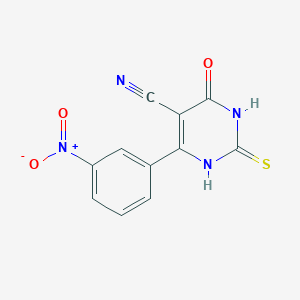
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
